6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of amino, methyl, and nitro groups at positions 6, 3, and 5, respectively, adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-methyluracil, followed by amination to introduce the amino group at position 6. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities. These derivatives are often explored for their potential use in medicinal chemistry and drug development .
Scientific Research Applications
6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in various biochemical pathways.
Medicine: Explored for its potential use as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1,3-dimethyl-5-nitro-1H-pyrimidine-2,4-dione
- 6-amino-1-methyl-5-nitro-1H-pyrimidine-2,4-dione
- 5-nitro-1H-pyrimidine-2,4-dione
Uniqueness
6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group at position 6 and the nitro group at position 5, along with the methyl group at position 3, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h6H2,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBBPENXWPPRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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